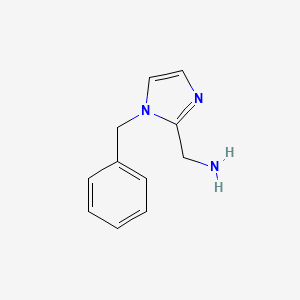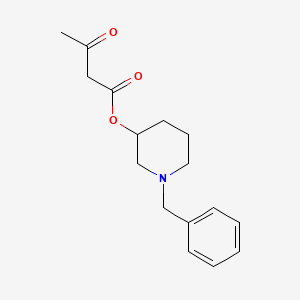
1-Benzylpiperidin-3-yl 3-oxobutanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Benzylpiperidin-3-yl 3-oxobutanoate consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzylpiperidin-3-yl 3-oxobutanoate include a molecular weight of 275.34 g/mol. The boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
“1-Benzylpiperidin-3-yl 3-oxobutanoate”, also known as BOD, is a chemical compound with a broad range of applications in various fields of scientific research and industry. However, the specific applications are not detailed in the sources available to me.
One potential application of this compound is in the field of organic chemistry, specifically in the alkylation of enolate ions . Here’s a brief overview of this application:
Field: Organic Chemistry - Alkylation of Enolate Ions
Application Summary
Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .
Methods of Application
The general reaction mechanism involves two steps :
Results or Outcomes
This reaction forms a monoalkylmalonic ester. After alkylation, the diester undergoes hydrolysis with sodium hydroxide to form a dicarboxylate. Subsequent protonation with acid forms a monoalkyl malonic acid .
Safety And Hazards
Propiedades
IUPAC Name |
(1-benzylpiperidin-3-yl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLZSMQQMLZMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542799 | |
| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidin-3-yl 3-oxobutanoate | |
CAS RN |
85387-34-4 | |
| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

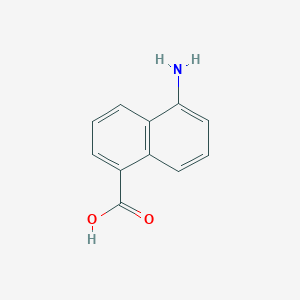

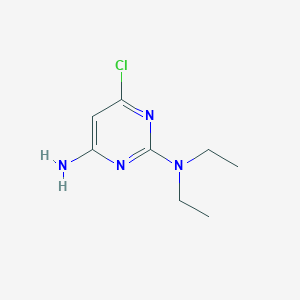
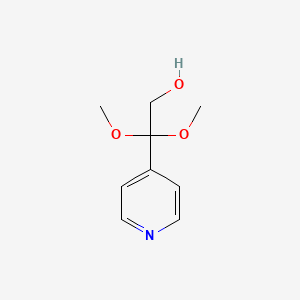
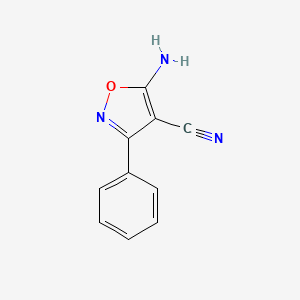
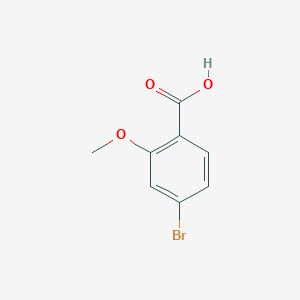
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)
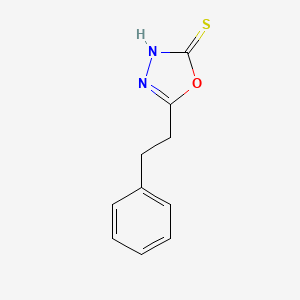
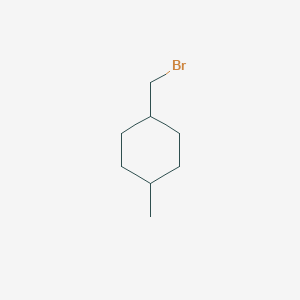
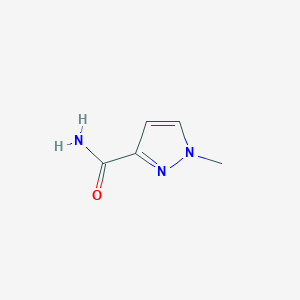

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)

